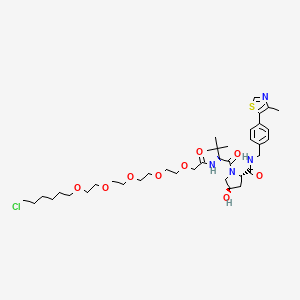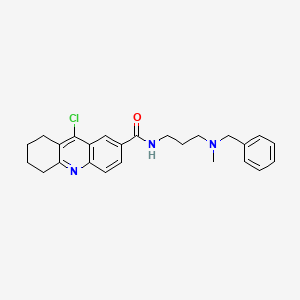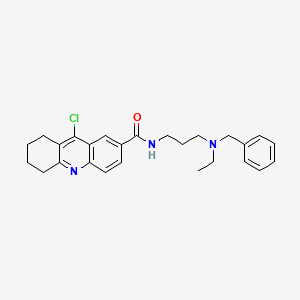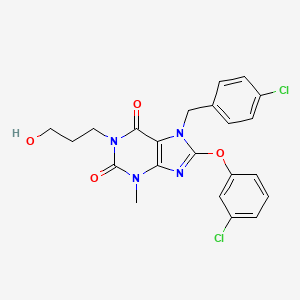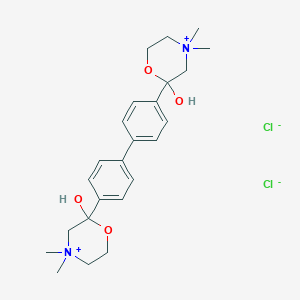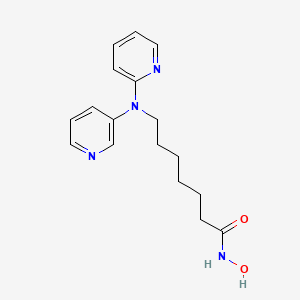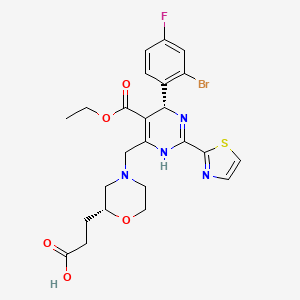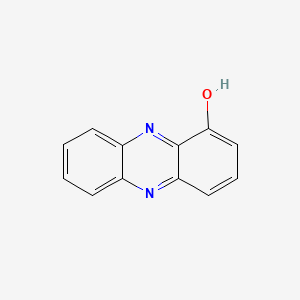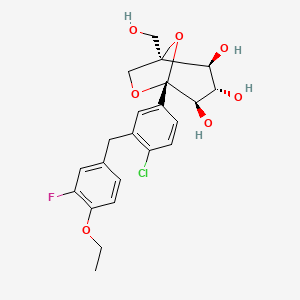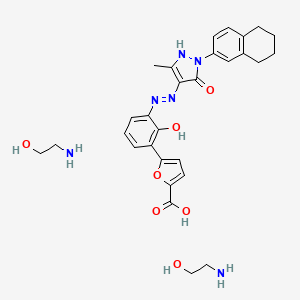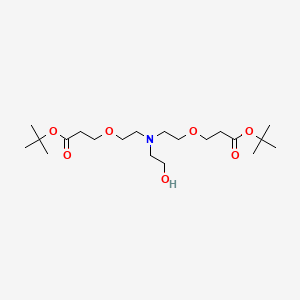
Hydroxy-Amino-bis(PEG1-C2-Boc)
Vue d'ensemble
Description
Hydroxy-Amino-bis(PEG1-C2-Boc): is a branched polyethylene glycol (PEG) linker with a terminal hydroxy group and two t-butyl esters. This compound is primarily used in research and development for its ability to enable further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions, making it a versatile tool in various chemical and biological applications .
Mécanisme D'action
Target of Action
Hydroxy-Amino-bis(PEG1-t-butyl ester), also known as Hydroxy-Amino-bis(PEG1-C2-Boc), is a branched PEG derivative . It contains a terminal hydroxy group and two t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions . The primary targets of this compound are the reactive functional groups that it can bind to through its hydroxy group .
Mode of Action
The compound acts as a linker for bio-conjugation . It interacts with its targets by enabling further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions , allowing the compound to bind to its targets.
Biochemical Pathways
As a linker for bio-conjugation , it can be inferred that it plays a role in the formation of complex structures by linking different molecules together. The downstream effects would depend on the specific molecules being linked and the biological context.
Action Environment
The action, efficacy, and stability of Hydroxy-Amino-bis(PEG1-t-butyl ester) can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl groups occurs under mild acidic conditions . Therefore, the pH of the environment could impact the compound’s ability to bind to its targets. Other factors, such as temperature and the presence of other chemicals, could also potentially influence its action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-Amino-bis(PEG1-C2-Boc) typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of PEG chains to the molecule to enhance its solubility and stability.
Protection of Functional Groups: The hydroxy and amino groups are protected using t-butyl esters to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected molecule is then subjected to coupling reactions to introduce the desired functional groups.
Deprotection: Finally, the t-butyl protecting groups are removed under mild acidic conditions to yield the final product
Industrial Production Methods
Industrial production of Hydroxy-Amino-bis(PEG1-C2-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of precursor molecules are PEGylated and protected.
Automated Coupling: Automated systems are used for coupling reactions to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-Amino-bis(PEG1-C2-Boc) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form aldehydes or ketones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the amino group can yield primary or secondary amines .
Applications De Recherche Scientifique
Hydroxy-Amino-bis(PEG1-C2-Boc) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Comparaison Avec Des Composés Similaires
Hydroxy-Amino-bis(PEG1-C2-Boc) is unique due to its branched structure and the presence of both hydroxy and amino groups. Similar compounds include:
Amino-PEG6-t-butyl ester: Features an amino group and a t-butyl-protected carboxyl group, but lacks the hydroxy group.
Hydroxy-PEG4-t-butyl ester: Contains a hydroxy group and a t-butyl-protected carboxyl group, but lacks the amino group.
These similar compounds differ in their functional groups and branching, which affects their reactivity and applications.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-hydroxyethyl-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO7/c1-19(2,3)27-17(23)7-13-25-15-10-21(9-12-22)11-16-26-14-8-18(24)28-20(4,5)6/h22H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZBEKRHPKXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


